molecular formula C11H19N3O2 B13534299 Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate

Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate

Cat. No.: B13534299
M. Wt: 225.29 g/mol
InChI Key: JWEPPCSZSIYQOI-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoate is a synthetic organic compound featuring a pentanoate backbone with a 2-amino-2-methyl substituent and a 3-methylpyrazole moiety at the fifth carbon position. Its molecular formula is C₁₁H₁₉N₃O₂, with a molecular weight of 225.29 g/mol . Notably, pyrazole derivatives are recognized for their bioactivity, including kinase inhibition and antimicrobial properties .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-amino-2-methyl-5-(3-methylpyrazol-1-yl)pentanoate

InChI

InChI=1S/C11H19N3O2/c1-9-5-8-14(13-9)7-4-6-11(2,12)10(15)16-3/h5,8H,4,6-7,12H2,1-3H3

InChI Key

JWEPPCSZSIYQOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCCC(C)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrazole derivatives and amino acids as starting materials. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 2-amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoate can be contextualized by comparing it to related pyrazole-containing esters. Below is a detailed analysis of key analogues:

Table 1: Structural and Commercial Comparison of Pyrazole-Based Pentanoates

Compound Name Substituent on Pyrazole Ester Group Position of Pyrazole Molecular Weight (g/mol) Commercial Status Source
This compound (Target) 3-methyl Methyl C5 225.29 Available (Hairui Chem)
Methyl 2-amino-2-methyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoate 4-methyl Methyl C5 225.29 Discontinued
Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate None Ethyl C5 225.27 Discontinued
Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate 4-methyl Methyl C4 225.29 Available (Hairui Chem)

Key Differences and Implications

Pyrazole Substituent Position (3-methyl vs. 4-methyl): The target compound’s 3-methylpyrazole group (vs. 4-methyl in ) may influence steric interactions and hydrogen-bonding capabilities.

Ester Group (Methyl vs. Ethyl): The ethyl ester in Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate increases hydrophobicity compared to the methyl ester, which might impact solubility and metabolic stability. However, this compound is discontinued, limiting its practical utility.

Positional Isomerism (C4 vs. C5 Pyrazole Attachment): Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate places the pyrazole at the fourth carbon of the pentanoate chain. This positional shift could alter conformational flexibility and intermolecular interactions, such as hydrogen bonding or π-stacking .

Theoretical Considerations

  • Hydrogen Bonding: The amino and ester groups in these compounds may participate in hydrogen-bonding networks, influencing crystallization or molecular recognition .
  • Bioactivity Potential: Pyrazole derivatives often exhibit kinase inhibitory activity (e.g., SKI-O-592 ), suggesting the target compound could be explored for similar applications, though empirical studies are needed.

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